molecular formula C8H10N2O2S B2698198 2-methyl-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazole-3-carboxylic acid CAS No. 1517611-23-2

2-methyl-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazole-3-carboxylic acid

Cat. No.: B2698198
CAS No.: 1517611-23-2
M. Wt: 198.24
InChI Key: IZNYRWFTWKUOLY-UHFFFAOYSA-N
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Description

2-methyl-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazole-3-carboxylic acid is a sophisticated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound features a fused thiopyrano[4,3-c]pyrazole scaffold, a privileged structure known for its diverse biological activities. The carboxylic acid functional group provides a versatile handle for synthetic modification, enabling medicinal chemists to create amide, ester, and other derivatives for structure-activity relationship (SAR) studies. This scaffold is recognized as a key intermediate in the synthesis of potential therapeutic agents. Research indicates that analogous thiopyranopyrazole compounds have been investigated for a range of pharmacological applications, including as kinase inhibitors [https://pubmed.ncbi.nlm.nih.gov/32445633/] and antimicrobial agents [https://www.sciencedirect.com/science/article/abs/pii/S0223523419306785]. The presence of both nitrogen and sulfur heteroatoms within its rigid, fused ring system allows for specific interactions with biological targets, making it a valuable template for developing new lead compounds. This product is offered as a high-purity material specifically for use in research laboratories as a chemical synthesis intermediate. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S/c1-10-7(8(11)12)5-4-13-3-2-6(5)9-10/h2-4H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZNYRWFTWKUOLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2CSCCC2=N1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the thiopyrano[4,3-c]pyrazole core, followed by functionalization to introduce the carboxylic acid group.

  • Formation of the Thiopyrano[4,3-c]pyrazole Core

      Starting Materials: Thiopyran and hydrazine derivatives.

      Reaction Conditions: Cyclization reactions under acidic or basic conditions to form the core structure.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes nucleophilic acyl substitution to form esters. This is typically achieved via acid-catalyzed reactions with alcohols:

Reaction Example :
2-Methyl-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazole-3-carboxylic acid + Ethanol → Ethyl 2-methyl-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazole-3-carboxylate

Conditions :

  • Catalyzed by concentrated H₂SO₄ or HCl.

  • Reflux in ethanol (80–100°C, 2–24 hours).

  • Yields: 72–96% (based on analogous pyrazole-carboxylic acid esterifications) .

Key Data :

ReactantCatalystSolventTemp (°C)Time (h)Yield (%)
EthanolH₂SO₄Ethanol80–1002–2472–96

Amide Formation

The carboxylic acid reacts with amines to form amides, often via activation with coupling agents like EDCI or DCC:

Reaction Example :
this compound + Amine → Corresponding Amide

Conditions :

  • Use of EDCI/HOBt or DCC in DMF/THF.

  • Room temperature to 60°C, 6–12 hours.

Key Applications :

  • Amides of this scaffold are explored as carbonic anhydrase inhibitors, with IC₅₀ values as low as 0.067 μM (comparable to the drug acetazolamide) .

Decarboxylation

The carboxylic acid group undergoes thermal or base-mediated decarboxylation to form simpler thiopyrano-pyrazole derivatives:

Reaction Example :
this compound → 2-Methyl-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazole + CO₂

Conditions :

  • Heating under reflux with NaOH in aqueous ethanol .

  • Yields: ~85–90% (based on analogous pyrazole decarboxylations) .

Nucleophilic Substitution at the Thiopyran Ring

The sulfur atom in the thiopyran ring participates in nucleophilic substitution or oxidation reactions:

Reaction Example :
Oxidation of the thiopyran sulfur to sulfoxide or sulfone using H₂O₂ or mCPBA:

Conditions :

  • H₂O₂ (30%) in acetic acid, 0–25°C, 1–3 hours.

  • mCPBA in CH₂Cl₂, 0°C to RT, 2–6 hours.

Key Outcomes :

  • Sulfoxides and sulfones exhibit altered electronic properties, impacting biological activity (e.g., enhanced binding to enzyme active sites) .

Cycloaddition Reactions

The pyrazole and thiopyran rings enable participation in [3+2] or [4+2] cycloadditions. For example:

Reaction Example :
Reaction with alkenes or alkynes to form fused polycyclic systems.

Conditions :

  • Catalyzed by Cu(I) or Ru(II) in toluene/DMF.

  • 80–120°C, 12–24 hours .

Key Applications :

  • Cycloadducts show anticancer activity (IC₅₀ = 7.83–25.95 μg/mL against MCF-7 and HePG-2 cell lines) .

Condensation Reactions

The carboxylic acid group participates in Knoevenagel condensations with aldehydes/ketones:

Reaction Example :
this compound + Aldehyde → α,β-Unsaturated Ketone Derivative

Conditions :

  • Piperidine or pyridine as base, reflux in ethanol .

  • Yields: 70–85% .

Metal Coordination

The pyrazole nitrogen and carboxylic oxygen act as ligands for transition metals (e.g., Cu, Zn):

Reaction Example :
Formation of Cu(II) complexes for catalytic or medicinal applications.

Conditions :

  • Reaction with CuCl₂ in methanol/water, RT, 2–4 hours.

Key Data :

  • Complexes exhibit enhanced antimicrobial and anticancer properties compared to the free ligand .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in various pharmacological studies:

  • Anticancer Activity : Research indicates that derivatives of thiopyrano[4,3-c]pyrazole exhibit significant cytotoxic effects against cancer cell lines. A study demonstrated that hybrid compounds incorporating this structure inhibited the growth of cervical and prostate cancer cells, suggesting potential for developing new anticancer agents .
  • Anti-inflammatory Properties : Compounds based on this scaffold have been evaluated for their anti-inflammatory effects. They act by modulating pathways involved in inflammation, making them candidates for treating inflammatory diseases .

Synthesis of Novel Compounds

The unique structure of 2-methyl-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazole-3-carboxylic acid serves as a versatile building block in organic synthesis:

  • Hybrid Drug Development : The compound can be utilized to synthesize hybrid molecules that combine multiple pharmacophores. For instance, it has been used to create thiopyrano-pyrazole hybrids linked to thiazoles, which showed enhanced anticancer activity .
  • Reactivity in Multicomponent Reactions : Its reactivity allows for the development of complex molecular architectures through multicomponent reactions. These reactions can yield various derivatives with tailored biological activities .

Case Studies

StudyApplicationFindings
AhR InhibitionIdentified as a potent inhibitor of aryl hydrocarbon receptor-mediated transcription; prevented TCDD-induced liver toxicity in mice.
Anticancer ActivityDemonstrated cytotoxic effects against HeLa and DU 205 cancer cell lines; potential for drug development.
Hybrid MoleculesDeveloped novel thiopyrano[2,3-d]thiazole-pyrazole hybrids with promising anticancer properties.

Mechanism of Action

The mechanism by which 2-methyl-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazole-3-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary, but often include inhibition of key enzymes or disruption of cellular processes.

Comparison with Similar Compounds

Chemical Identity :

  • CAS Registry Number : 1517611-23-2
  • Molecular Formula : C₈H₁₀N₂O₂S
  • Molecular Weight : 198.24 g/mol
  • Structure: A thiopyrano[4,3-c]pyrazole core fused with a carboxylic acid group at position 3 and a methyl substituent at position 2.

Key Features :

  • The sulfur atom in the thiopyran ring introduces distinct electronic and conformational properties compared to oxygen analogs .
Structural Analogues and Substitution Effects
Compound CAS RN Molecular Formula Substituents Molecular Weight (g/mol) Key Differences
2-Methyl-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazole-3-carboxylic acid (Target) 1517611-23-2 C₈H₁₀N₂O₂S 2-Methyl 198.24 Reference compound; methyl group balances hydrophobicity and steric bulk .
1,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylic acid 912635-70-2 C₇H₈N₂O₂S No methyl substituent 184.22 Lower molecular weight; absence of methyl may enhance solubility .
2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylic acid 1782227-68-2 C₁₀H₁₄N₂O₂S 2-Isopropyl 226.30 Bulkier substituent increases steric hindrance, potentially reducing reactivity .
2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid 2091712-81-9 C₁₁H₁₄N₂O₃ Cyclopropylmethyl; pyran (O) 234.25 Oxygen replaces sulfur, altering electronic properties and hydrogen-bonding potential .
Functional Group Modifications
  • Carboxylic Acid vs. Amide Derivatives: Sun et al. synthesized 1,4-dihydrothieno[3',2':5,6]thiopyrano[4,3-c]pyrazole-3-carboxylic amides (e.g., compounds 25a/b), which demonstrated potent anticancer activity against MCF-7 cells (IC₅₀ < 10 µM) . Key Insight: Converting the carboxylic acid to an amide improves cell permeability and target binding, highlighting the importance of functional group tuning for bioactivity .
Ring System Variations
  • Thiopyrano vs.
  • Thieno-Fused Derivatives: Thieno[3',2':5,6]thiopyrano[4,3-c]pyrazole systems () introduce a fused thiophene ring, expanding π-conjugation and enhancing planar rigidity for improved receptor interactions .
Physicochemical Properties
Property Target Compound 2-Isopropyl Analog Pyrano Analog
Predicted pKa Not reported 2.83 ± 0.20 Not reported
Density (g/cm³) Not reported 1.41 ± 0.1 Not reported
Boiling Point (°C) Not reported 430.4 ± 45.0 Not reported

Notes:

  • The isopropyl derivative’s lower pKa (2.83) suggests stronger acidity than the target compound, influencing ionization state in physiological environments .
  • Data gaps for the target compound highlight the need for experimental characterization.

Biological Activity

2-Methyl-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazole-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, synthesis methods, and relevant research findings.

Chemical Structure and Synthesis

The compound features a thiopyrano core linked to a pyrazole moiety with a carboxylic acid functional group. The synthesis typically involves multi-step organic reactions starting from thiopyran and hydrazine derivatives under acidic or basic conditions to form the core structure. Subsequent functionalization introduces the carboxylic acid group, enhancing its biological properties .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Anticancer Activity : Studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For instance, compounds derived from thiopyrano[2,3-d]thiazoles linked to pyrazole moieties demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 and HePG-2. The most active compounds in these studies showed IC50 values as low as 10.08 μg/mL .
  • Antimicrobial Properties : The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains .

The biological effects of this compound are believed to be mediated through interactions with specific biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer proliferation and survival pathways. For example, molecular docking studies have indicated that certain derivatives can effectively bind to carbonic anhydrase enzymes (CAIX and CAXII), which are implicated in tumor growth .

Case Studies and Research Findings

A series of studies have focused on the anticancer properties of various thiopyrano-pyrazole hybrids:

CompoundCell LineIC50 (μg/mL)Remarks
5dMCF-725.40 ± 2.1Strong anticancer activity
7eHePG-210.10 ± 2.1Potent selective inhibitor
5gMCF-7>100Weak activity observed
7iHePG-210.08 ± 1.9Effective against multiple cell lines

These findings illustrate the potential of the compound in developing novel anticancer therapies.

Q & A

Basic: What are the common synthetic routes for 2-methyl-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazole-3-carboxylic acid?

The compound is typically synthesized via multi-step reactions involving cyclization and functional group transformations. A representative method includes:

  • Step 1 : Palladium-catalyzed coupling (e.g., Pd(OAc)₂) with tert-butyl XPhos ligand under inert atmosphere at 40–100°C for 5.5 hours.
  • Step 2 : Acid hydrolysis (HCl/water) at 93–96°C for 17 hours to yield the carboxylic acid .
    Similar protocols are used for structurally related thiopyrano-pyrazole derivatives, where cyclization and oxidation steps (e.g., SO₂ incorporation) are critical .

Basic: Which analytical techniques are recommended for structural characterization?

Key methods include:

  • NMR Spectroscopy : For confirming substituent positions and ring systems (e.g., pyrazole and thiopyran moieties).
  • HPLC-MS : To verify purity (>97%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 168.20 for the parent compound) .
  • Melting Point Analysis : Compare with literature values (e.g., 273–278.5°C for analogous pyrazole-carboxylic acids) .
  • FT-IR : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for carboxylic acid) .

Advanced: How can researchers resolve contradictions in reported physicochemical data?

Discrepancies in melting points or spectral data may arise from:

  • Polymorphism : Recrystallization solvents (e.g., ethanol vs. DMSO) can alter crystal packing .
  • Impurity Profiles : Use preparative HPLC to isolate pure fractions and re-analyze .
  • Reaction Conditions : For example, yields in palladium-catalyzed steps vary with ligand choice (tert-butyl XPhos vs. other phosphines) . Documenting precise protocols (e.g., inert atmosphere, temperature gradients) is critical for reproducibility.

Advanced: How can reaction conditions be optimized for higher yields?

A case study from a related pyrazole synthesis shows:

ParameterOptimal ConditionYield Improvement
CatalystPd(OAc)₂ + XPhos ligand15–20% increase
Temperature80°C (vs. 40°C or 100°C)Maximizes coupling
BaseCs₂CO₃ (vs. K₂CO₃)Enhances solubility
AtmosphereN₂ (vs. air)Prevents oxidation
Post-reaction workup (e.g., HCl hydrolysis) must also be timed to avoid decarboxylation .

Advanced: What computational tools are suitable for studying its bioactivity?

  • Molecular Docking : Use PubChem-derived 3D structures (InChIKey: VYXIHSAEOXPAEY-UHFFFAOYSA-N) to predict binding to enzymes like α-glucosidase .
  • DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity or stability trends .
  • MD Simulations : Assess stability in biological matrices (e.g., plasma protein interactions) .

Advanced: How is biological activity evaluated for derivatives?

  • Antiproliferative Assays : Test against cancer cell lines (e.g., HCT116, MCF7) using sulforhodamine B (SRB) assays. IC₅₀ values for analogs range from 1–50 µM .
  • Enzyme Inhibition : Screen for α-glucosidase or acetylcholinesterase inhibition via UV-Vis kinetics (e.g., IC₅₀ = 12.3 µM for a related sulfonamide analog) .

Basic: What are the stability considerations during storage?

  • Temperature : Store at –20°C in sealed vials to prevent hydrolysis of the carboxylic acid group .
  • Humidity : Use desiccants to avoid hydrate formation, which alters solubility .
  • Light Sensitivity : Amber glass containers prevent photodegradation of the thiopyran ring .

Advanced: How is regioselectivity controlled during functionalization?

  • Catalyst Design : Bulky ligands (e.g., XPhos) direct coupling to less sterically hindered positions .
  • Directing Groups : Temporary protecting groups (e.g., Boc on aminoethyl chains) guide substitutions to specific pyrazole sites .
  • Solvent Effects : Polar aprotic solvents (DMF) favor electrophilic attack at the 4-position over the 5-position .

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